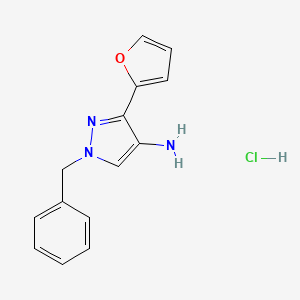

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

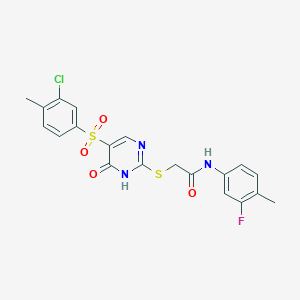

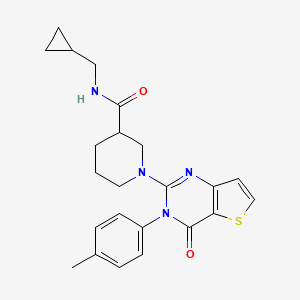

The compound “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” is a chemical compound with a molecular weight of 253.3 . It is a powder at room temperature . The IUPAC name for this compound is 1-benzyl-3-(2-furyl)-4-methyl-1H-pyrazol-5-amine .

Synthesis Analysis

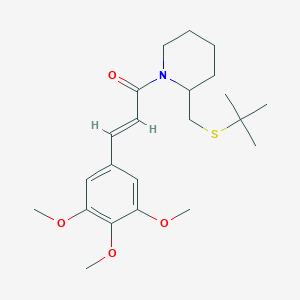

The synthesis of pyrazole compounds, such as “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride”, can be achieved through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The InChI code for “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” is 1S/C15H15N3O/c1-11-14 (13-8-5-9-19-13)17-18 (15 (11)16)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Pyrazole compounds, such as “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

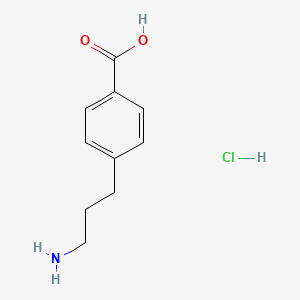

“1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” is a powder at room temperature . It has a molecular weight of 253.3 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives exhibit potent antibacterial properties. Researchers have synthesized novel furan compounds to combat microbial resistance, especially against both gram-positive and gram-negative bacteria. The furan nucleus serves as a crucial scaffold for creating innovative antibacterial agents. By exploring various synthetic methods and structural modifications, scientists aim to develop more effective and secure antimicrobial agents .

Antiparasitic Potential

Furan-containing compounds have demonstrated activity against protozoal parasites. Their anti-protozoal effects make them promising candidates for treating parasitic infections. Researchers continue to investigate the mechanisms underlying this activity and explore potential applications in antiparasitic drug development .

Anticancer Properties

Furan derivatives, including EN300-26979916, exhibit diverse pharmacological effects. Some furans have shown anticancer potential by inhibiting specific signaling pathways. Further studies are needed to elucidate their precise mechanisms and evaluate their efficacy against different cancer types .

Anti-Inflammatory and Analgesic Effects

Certain furan compounds possess anti-inflammatory and analgesic properties. These molecules may modulate inflammatory responses and alleviate pain. Researchers explore their potential use in managing inflammatory conditions and pain-related disorders .

Anti-Ulcer and Diuretic Activity

Furan derivatives have been investigated for their anti-ulcer and diuretic effects. These properties may contribute to their therapeutic applications in gastrointestinal and renal disorders .

Other Therapeutic Aspects

Beyond the mentioned applications, furan compounds have been studied for their muscle relaxant, anti-anxiety, anti-aging, and antihypertensive effects. Researchers continue to explore their diverse pharmacological activities and potential clinical applications .

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” could involve further exploration of its potential biological activities. For instance, some pyrazole compounds have demonstrated moderate to good antifungal activity . Therefore, “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” could be investigated for similar properties. Additionally, the compound could be used in the synthesis of other chemical compounds, given the various reactions it can participate in .

Eigenschaften

IUPAC Name |

1-benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O.ClH/c15-12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-18-13;/h1-8,10H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEORZMXAAUNTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)